3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure features:
- A 3-methoxy group on the pyrazole ring.
- A tetrahydropyranyl (oxan-2-yl) group at position 1, acting as a protecting group.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 4, enabling Suzuki-Miyaura cross-coupling reactions .
This compound is designed for applications in medicinal chemistry and materials science, particularly as an intermediate in synthesizing biaryl structures.
Properties
CAS No. |
1662682-37-2 |
|---|---|
Molecular Formula |
C15H25BN2O4 |
Molecular Weight |
308.18 g/mol |
IUPAC Name |
3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O4/c1-14(2)15(3,4)22-16(21-14)11-10-18(17-13(11)19-5)12-8-6-7-9-20-12/h10,12H,6-9H2,1-5H3 |
InChI Key |
NXBPRVQLFJSFJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OC)C3CCCCO3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-Methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉BN₂O₃
- Molecular Weight : 238.09 g/mol
- CAS Number : 1911653-28-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane moiety is known to enhance the compound's ability to form reversible covalent bonds with nucleophiles in biological systems. This property is crucial for its potential applications in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against various strains of bacteria and fungi.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Anti-inflammatory Effects
In a mouse model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Case Study 3: Antimicrobial Properties
The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at certain concentrations, suggesting its potential as a therapeutic agent.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is with a CAS number of 1662682-37-2. The compound features a pyrazole ring substituted with a methoxy group and a boron-containing dioxaborolane moiety, which is essential for its reactivity in various chemical processes.
Organic Synthesis
One of the primary applications of this compound lies in organic synthesis. The boron moiety enhances its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst in aqueous medium | 85 | |
| Negishi Coupling | Zn as reducing agent | 78 | |
| Stille Coupling | Sn-based reagents | 90 |
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of pyrazole compounds exhibit neuroprotective effects. A study synthesized analogs of this compound to evaluate their effectiveness against neurodegenerative diseases. The results demonstrated that certain modifications could enhance neuroprotective properties significantly.
Material Science
In material science, the unique properties of the boron-containing moiety allow for the development of new materials with enhanced thermal and mechanical properties. The compound can be utilized to create polymers or composites that require specific functional characteristics.
Table 2: Material Properties of Boron-Doped Polymers
| Property | Standard Polymer | Polymer with Boron Compound |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 50 MPa | 70 MPa |
| Flexibility | Moderate | High |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key structural differences among analogues include substituent positions (3, 4, or 5 on the pyrazole ring) and the nature of protecting groups (e.g., methyl, tetrahydropyranyl, or phenyl).
Table 1: Structural and Functional Comparisons
Research Findings and Trends
Solubility : The oxan-2-yl group improves solubility in polar solvents (e.g., THF, dioxane) compared to methyl analogues, facilitating reactions in homogeneous conditions .
Thermal Stability : Bulky substituents (e.g., trifluoromethylphenyl in ) enhance thermal stability but reduce reaction efficiency in microwave-assisted syntheses .
Biological Activity : Pyrazole-boronate derivatives with methoxy groups (e.g., target compound) show enhanced binding affinity to enzymatic targets like DHODH compared to alkyl-substituted analogues .
Preparation Methods
Synthesis of 4-Bromo-3-Methoxy-1H-Pyrazole
The precursor 4-bromo-3-methoxy-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting 3-methoxy-1,3-diketone with hydrazine hydrate in ethanol under reflux yields the pyrazole core. Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C, followed by recrystallization to isolate the product.
Key Data:
THP Protection of the Pyrazole Nitrogen
The NH group is protected using 3,4-dihydro-2H-pyran in dichloromethane (DCM) with catalytic p-toluenesulfonic acid (p-TsOH). The reaction proceeds at room temperature for 4–6 hours, yielding 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole.
Optimization Notes:
Miyaura Borylation at Position 4
The boronate ester is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), palladium acetate (Pd(OAc)₂), and tricyclohexylphosphine (PCy₃) in 1,4-dioxane. The reaction is conducted under inert atmosphere at 80–90°C for 12–16 hours.
Reaction Conditions:
-
Substrate: 4-Bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole (1.0 equiv).
-
Reagents: B₂pin₂ (1.5 equiv), Pd(OAc)₂ (3 mol%), PCy₃ (6 mol%), KOAc (3.0 equiv).
-
Solvent: Anhydrous 1,4-dioxane.
Mechanistic Insight:
The Pd(0) catalyst oxidatively adds to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronate.
Route 2: Suzuki Cross-Coupling with Preformed Boronic Acids
Preparation of Pyrazole Boronic Acid
An alternative approach involves Suzuki coupling between 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole and a pinacol boronic ester. However, this method is less common due to the commercial availability of B₂pin₂.
Example Protocol (Patent EP3280710B1):
-
Substrate: 4-Bromo-2-chlorobenzonitrile.
-
Boronic ester: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
-
Catalyst: PdCl₂(PPh₃)₂ (1.5 mol%).
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: THF/H₂O (4:1).
Critical Analysis of Methodologies
Efficiency and Scalability
Protective Group Stability
The THP group remains intact under Miyaura conditions (neutral, 80°C) but hydrolyzes in acidic media. Post-borylation, the THP group can be removed with HCl/MeOH (0.5 M, 0°C, 2 h) if needed.
Experimental Validation and Characterization
Spectral Data for Target Compound
Purity and Yield Optimization
-
Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98%.
-
Catalytic system optimization (e.g., Pd(dba)₂ instead of Pd(OAc)₂) improves yield by 8–10%.
Industrial Applications and Case Studies
The compound serves as a key intermediate in synthesizing androgen receptor antagonists (e.g., enzalutamide analogs). A patent-scale synthesis (EP3280710B1) produced 5.2 kg of a related pyrazole boronate using analogous Miyaura conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely employed to introduce the dioxaborolane moiety to the pyrazole ring. Key steps include:
- Borylation : Reacting halogenated pyrazole precursors (e.g., 4-bromo-1-(oxan-2-yl)-3-methoxy-1H-pyrazole) with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., PdCl₂(PPh₃)₂) in degassed THF/Na₂CO₃ at 80–100°C .
- Protecting Group Strategy : The oxan-2-yl (tetrahydropyranyl) group is introduced via alkylation under basic conditions (e.g., K₂CO₃ in DMF) to protect the pyrazole nitrogen during synthesis .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane is critical for isolating the product .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software refines atomic coordinates, thermal parameters, and bond geometries. The boronate ester’s trigonal planar geometry (B–O bond lengths ~1.36–1.38 Å) confirms sp² hybridization .
Q. What spectroscopic techniques are used to validate purity and structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrahydropyranyl protons as multiplets). ¹¹B NMR (δ ~30 ppm) verifies boronate ester formation .
- FT-IR : Peaks at ~1350 cm⁻¹ (B–O) and ~1600 cm⁻¹ (C=N) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₈BN₂O₄: 365.2112) .
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data for this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrostatic Potential : Reveals nucleophilic/electrophilic sites for reactivity.
- Bond Dissociation Energies : Quantifies stability of the boronate ester under reaction conditions.
- XRD Validation : Optimized geometries (bond lengths/angles) match experimental SC-XRD data within 2% error .
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this boronate ester?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Oxygen Sensitivity : Rigorous degassing (freeze-pump-thaw cycles) prevents boronate oxidation.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 120°C, 20 min) .
Q. How is the compound’s reactivity assessed in medicinal chemistry applications?
- Methodological Answer :
- Protease Inhibition Assays : Incubate with target enzymes (e.g., HIV-1 protease) and measure IC₅₀ via fluorogenic substrates.
- Molecular Docking : AutoDock Vina predicts binding poses; the boronate ester’s Lewis acidity often interacts with catalytic serine residues .
Q. What solvent systems address solubility challenges during biological testing?
- Methodological Answer :
- Co-Solvent Blends : Use DMSO/PBS (10:90 v/v) for in vitro assays.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via post-synthetic modification .
Q. Are alternative synthetic routes viable for large-scale production?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
